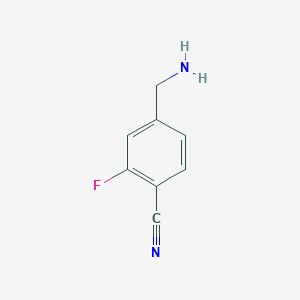

4-(Aminomethyl)-2-fluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREAXVRKRXUJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619816 | |

| Record name | 4-(Aminomethyl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368426-73-7 | |

| Record name | 4-(Aminomethyl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminomethyl-2-fluoro-benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Aminomethyl)-2-fluorobenzonitrile: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-(Aminomethyl)-2-fluorobenzonitrile. It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS). This document includes a summary of its known physical and chemical characteristics, a detailed, plausible experimental protocol for its synthesis, and an exploration of its role in the development of serotonin receptor modulators. Visual diagrams are provided to illustrate a potential synthetic workflow and the relevant biological signaling pathway.

Introduction

This compound is a substituted aromatic nitrile that has garnered significant interest in medicinal chemistry.[1] Its unique structure, featuring a reactive aminomethyl group, a nitrile moiety, and a fluorine atom on the benzene ring, makes it a versatile building block for the synthesis of complex bioactive molecules.[1] The presence of the fluorine atom can enhance metabolic stability and bioavailability of the final drug compounds.[1] This guide aims to consolidate the available technical information on this compound to support its application in research and drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. While some experimental data is limited, predicted values from reliable sources are included to provide a comprehensive profile.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 368426-73-7 | [1] |

| Molecular Formula | C₈H₇FN₂ | [1][2] |

| Molecular Weight | 150.15 g/mol | [2] |

| Appearance | Orange or light yellow crystalline powder | [1] |

| Purity | ≥ 95% | [1] |

| Melting Point | Not available | N/A |

| Boiling Point | 267.25 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.202 g/cm³ (Predicted) | N/A |

| Vapor Pressure | 0.008 mmHg at 25°C (Predicted) | N/A |

| Solubility | Soluble in polar organic solvents. | [N/A] |

| Storage | Store at 0-8 °C | [1] |

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 4-Cyano-3-fluorobenzyl Bromide

This step involves the radical bromination of 4-cyano-3-fluorotoluene. A similar, well-documented procedure is the synthesis of 3-cyano-4-fluorobenzyl bromide.

-

Materials:

-

4-Cyano-3-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyano-3-fluorotoluene in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-cyano-3-fluorobenzyl bromide.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound via Gabriel Synthesis

The Gabriel synthesis is a robust method for the conversion of alkyl halides to primary amines, avoiding over-alkylation.

-

Materials:

-

4-Cyano-3-fluorobenzyl bromide (from Step 1)

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

-

Procedure:

-

Dissolve 4-cyano-3-fluorobenzyl bromide in DMF in a round-bottom flask.

-

Add potassium phthalimide (1.1 equivalents) and stir the mixture at room temperature overnight.

-

Pour the reaction mixture into water to precipitate the N-(4-cyano-3-fluorobenzyl)phthalimide intermediate. Collect the solid by filtration and wash with water.

-

Suspend the dried phthalimide intermediate in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate (1.2 equivalents) and reflux the mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the phthalhydrazide byproduct.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify with a sodium hydroxide solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The final product can be further purified by column chromatography or recrystallization.

-

A diagram of this proposed synthetic workflow is presented below.

Caption: Proposed Synthetic Workflow for this compound.

Biological Activity and Signaling Pathways

This compound is a key precursor for the synthesis of selective serotonin 5-HT1F receptor agonists, which are a class of drugs developed for the acute treatment of migraine.[3][4] The 5-HT1F receptor is a G-protein coupled receptor (GPCR) found in the brain.[5]

Activation of the 5-HT1F receptor by an agonist leads to the inhibition of adenylate cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP).[5] This signaling cascade is believed to inhibit the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) from trigeminal nerve endings.[5][6] The reduction in CGRP release is a key mechanism for alleviating migraine pain, as CGRP is a potent vasodilator and pain mediator implicated in the pathophysiology of migraine.[6][7]

A simplified diagram of the 5-HT1F receptor signaling pathway is shown below.

Caption: Simplified 5-HT1F Receptor Signaling Pathway in Migraine.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the development of novel treatments for CNS disorders such as migraine. While a complete experimental dataset for its physical properties is not yet available in the public domain, its chemical reactivity and utility are well-recognized. The proposed synthetic protocol and the elucidation of its role in the 5-HT1F receptor signaling pathway provide a solid foundation for researchers and drug development professionals working with this compound. Further studies to experimentally determine its physical properties and optimize its synthesis are warranted.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Migraine Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. What are 5-HT1F receptor agonists and how do they work? [synapse.patsnap.com]

- 6. Chemical Mediators of Migraine: Preclinical and Clinical Observations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CGRP Inhibitors for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Aminomethyl)-2-fluorobenzonitrile (CAS 368426-73-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)-2-fluorobenzonitrile is a fluorinated aromatic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a reactive aminomethyl group, a nitrile moiety, and a fluorine substituent, make it a versatile intermediate for the synthesis of complex molecular architectures and biologically active compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent molecules, making this compound a valuable tool in the development of novel therapeutics, particularly in the area of central nervous system (CNS) disorders.[1] This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, potential applications, and safety considerations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 368426-73-7 | [1] |

| Molecular Formula | C₈H₇FN₂ | [1] |

| Molecular Weight | 150.15 g/mol | [1] |

| Appearance | Not explicitly available; likely a solid | |

| Purity | ≥ 95% | [1] |

| Storage Conditions | Room temperature, light-proof, inert gas |

Note: Some physical properties like melting and boiling points were not consistently available in the public domain and are therefore omitted.

Synthesis Protocol (Proposed)

The proposed synthesis starts from 2-fluoro-4-methylbenzonitrile and proceeds through a benzylic bromination followed by a nucleophilic substitution with an amine source. A common method for introducing the aminomethyl group is via the Gabriel synthesis to avoid over-alkylation.

Experimental Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies (Proposed)

Step 1: Synthesis of 4-(Bromomethyl)-2-fluorobenzonitrile

-

To a solution of 2-fluoro-4-methylbenzonitrile in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(bromomethyl)-2-fluorobenzonitrile.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of N-((3-fluoro-4-cyanophenyl)methyl)phthalimide

-

Dissolve the 4-(bromomethyl)-2-fluorobenzonitrile in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add potassium phthalimide to the solution and stir the mixture at room temperature.

-

Monitor the reaction until completion.

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain the phthalimide intermediate.

Step 3: Synthesis of this compound

-

Suspend the N-((3-fluoro-4-cyanophenyl)methyl)phthalimide in ethanol.

-

Add hydrazine hydrate and heat the mixture to reflux.

-

After the reaction is complete, cool the mixture and acidify with concentrated hydrochloric acid to precipitate the phthalhydrazide byproduct.

-

Filter off the precipitate and concentrate the filtrate.

-

Dissolve the residue in water and basify with an aqueous solution of sodium hydroxide.

-

Extract the final product with an organic solvent, dry the combined organic layers, and concentrate to yield this compound. Further purification can be achieved by column chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its structure is particularly suited for the development of serotonin (5-HT) receptor modulators, which are implicated in a variety of neurological and psychiatric conditions.

Role as a Pharmaceutical Intermediate

Caption: Application of this compound in drug discovery.

The aminomethyl group provides a key reactive handle for introducing various substituents to explore the structure-activity relationship (SAR) of potential drug candidates. The fluorobenzonitrile moiety contributes to the overall physicochemical properties of the final compounds.

Representative Signaling Pathway: 5-HT Receptor Signaling

While specific signaling pathways involving derivatives of this compound are not detailed in the available literature, its application in developing 5-HT receptor modulators suggests an interaction with the serotonergic system. The following diagram illustrates a generalized G-protein coupled 5-HT receptor signaling pathway, which is a common mechanism of action for such drugs. It is important to note that the specific downstream effects will depend on the receptor subtype and the nature of the ligand (agonist or antagonist).

Caption: Generalized 5-HT (serotonin) receptor signaling pathway.

Safety and Handling

Detailed safety information for this compound is not widely available. However, based on the safety data sheets (SDS) of structurally similar compounds, such as other fluorinated benzonitrile derivatives, appropriate precautions should be taken.

General Safety Recommendations:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[2][3][4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3][4][5] Avoid inhalation of dust and contact with skin and eyes.[2][3][4][5]

-

Storage: Store in a tightly closed container in a dry and cool place.[2][3][5] Keep away from incompatible materials such as strong oxidizing agents.[2][5]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water.[2][3][4] In case of skin contact, wash off with soap and plenty of water.[2][3][4] If inhaled, move the person into fresh air.[2][3][4] If swallowed, seek medical attention.[2][3]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Spectroscopic Data

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of neuroscience. While detailed experimental and biological data for this specific compound are limited in publicly accessible sources, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential role in drug discovery based on available information for structurally related molecules. Researchers working with this compound are encouraged to perform thorough characterization and safety assessments.

References

An In-depth Technical Guide to 4-(Aminomethyl)-2-fluorobenzonitrile

This guide provides a detailed overview of the molecular structure and properties of 4-(Aminomethyl)-2-fluorobenzonitrile, a versatile building block in medicinal chemistry and materials science.

Molecular Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₇FN₂.[1][2][3] Its structure incorporates a benzonitrile core functionalized with an aminomethyl group and a fluorine atom. The presence of the fluorine atom can enhance properties such as lipophilicity, which is often beneficial for the bioavailability of drug candidates.[1]

Below is a summary of its key molecular data:

| Property | Value |

| Molecular Formula | C₈H₇FN₂[1][2][3] |

| Molecular Weight | 150.16 g/mol [1] |

| Monoisotopic Mass | 150.05933 Da[4] |

| CAS Number | 368426-73-7[1][3] |

| Appearance | Orange or light yellow crystalline powder[1] |

| SMILES | C1=CC(=C(C=C1CN)F)C#N[4] |

| InChIKey | QREAXVRKRXUJKQ-UHFFFAOYSA-N[4] |

Molecular Structure

The molecular structure of this compound consists of a central benzene ring. A cyano group (-C≡N) is attached to the first carbon, defining it as a benzonitrile. An aminomethyl group (-CH₂NH₂) is located at the fourth carbon position, and a fluorine atom (-F) is at the second position, relative to the cyano group.

Caption: Molecular structure of this compound.

References

A Technical Guide to the Spectral Analysis of 4-(Aminomethyl)-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)-2-fluorobenzonitrile is a versatile building block in medicinal chemistry and drug development.[1][2] Its unique substitution pattern, featuring an aminomethyl group, a fluorine atom, and a nitrile moiety on a benzene ring, makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds.[1][2] The fluorine atom can enhance metabolic stability and binding affinity, while the aminomethyl and nitrile groups provide reactive handles for further chemical modifications.[3] A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in synthetic chemistry.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral data of analogous compounds such as 4-fluorobenzonitrile, 4-aminobenzonitrile, and other substituted benzonitriles.

¹H NMR (Proton NMR) Predicted Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-6 |

| ~7.4 | d | 1H | H-5 |

| ~7.3 | s | 1H | H-3 |

| ~3.9 | s | 2H | -CH₂- |

| ~1.6 (broad) | s | 2H | -NH₂ |

¹³C NMR (Carbon NMR) Predicted Data

| Chemical Shift (δ) ppm | Assignment |

| ~163 (d, ¹JCF) | C-2 |

| ~145 | C-4 |

| ~133 | C-6 |

| ~129 | C-5 |

| ~118 (d, ²JCF) | C-1 |

| ~116 (d, ²JCF) | C-3 |

| ~115 | -CN |

| ~45 | -CH₂- |

IR (Infrared) Spectroscopy Predicted Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretch (amine) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2800 | C-H stretch (aliphatic) |

| 2230-2210 | C≡N stretch (nitrile) |

| 1620-1580 | C=C stretch (aromatic) |

| 1250-1200 | C-F stretch |

| 1650-1550 | N-H bend (amine) |

Mass Spectrometry (MS) Predicted Data

| m/z | Fragment |

| 150 | [M]⁺ (Molecular Ion) |

| 133 | [M-NH₃]⁺ |

| 122 | [M-CN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer, such as a 400 MHz instrument.[4]

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.[4][5]

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse sequence.

-

Spectral Width : 0-12 ppm.

-

Number of Scans : 16-64, depending on sample concentration.

-

Relaxation Delay : 1-2 seconds.[5]

-

-

¹³C NMR Acquisition :

-

Pulse Program : Standard proton-decoupled pulse sequence.

-

Spectral Width : 0-200 ppm.

-

Number of Scans : 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay : 2-5 seconds.[5]

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation :

-

Solid Sample (KBr Pellet) : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

-

Solid Sample (ATR) : Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Data Acquisition :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32.

-

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition :

Visualizations

Caption: General Experimental Workflow for Spectral Analysis

Caption: Logical Relationship for Structural Elucidation

References

A Technical Guide to the Solubility of 4-(Aminomethyl)-2-fluorobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical property that influences bioavailability, process development, and formulation efficacy.[1] This technical guide addresses the solubility of 4-(Aminomethyl)-2-fluorobenzonitrile (CAS No. 368426-73-7), a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] While specific quantitative solubility data for this compound is not extensively documented in public literature, this document provides a comprehensive framework for its empirical determination. It outlines the theoretical principles of solubility, details a robust experimental protocol using the gold-standard shake-flask method, and provides a template for the systematic presentation of solubility data.

Introduction to this compound

This compound is a substituted benzonitrile with a molecular formula of C₈H₇FN₂ and a molecular weight of 150.16 g/mol .[2][3][4] Its structure, featuring a primary amine, a nitrile group, and a fluorine-substituted aromatic ring, imparts a moderate polarity and the capacity for hydrogen bonding. The fluorine atom can enhance lipophilicity, a desirable trait for improving a compound's bioavailability in medicinal applications.[2] Understanding its solubility across a range of organic solvents is essential for its application in synthetic chemistry and drug development, as low solubility can lead to unreliable results in vitro and poor bioavailability in vivo.[5]

Theoretical Framework: Factors Influencing Solubility

The solubility of a compound is governed by the principle "like dissolves like," which relates the polarity of the solute and the solvent.[6] Several factors influence the dissolution of a solid solute like this compound into an organic solvent. These include the compound's intrinsic properties and external experimental conditions.[7] A logical diagram illustrating these relationships is presented below.

Experimental Protocol for Solubility Determination

The most reliable and widely used method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[7][8][9] This procedure involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Materials and Equipment

-

This compound (solid, purity ≥95%)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Detailed Methodology: Shake-Flask Protocol

The following workflow outlines the steps for determining solubility.

Step-by-Step Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8][10]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer. Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the suspensions to settle. To separate the saturated solution from the excess solid, centrifuge the vials at high speed or filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm).[5] This step must be performed carefully to avoid disturbing the solid.

-

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a validated HPLC or UV-Vis method to generate a calibration curve (Peak Area or Absorbance vs. Concentration).[11]

-

Sample Analysis: Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent or mobile phase to bring its concentration within the range of the calibration curve.[10] Analyze the diluted sample using the same analytical method.

-

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the solubility in the original saturated solution by multiplying this concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Data Presentation

Quantitative solubility data should be organized systematically to allow for clear comparison across different conditions. The following table serves as a template for presenting the determined solubility values.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

|---|---|---|---|

| Methanol | 25 | Data Not Available | HPLC-UV |

| Ethanol | 25 | Data Not Available | HPLC-UV |

| Acetonitrile | 25 | Data Not Available | HPLC-UV |

| Dichloromethane | 25 | Data Not Available | HPLC-UV |

| Ethyl Acetate | 25 | Data Not Available | HPLC-UV |

| Toluene | 25 | Data Not Available | HPLC-UV |

| Acetone | 25 | Data Not Available | HPLC-UV |

| N,N-Dimethylformamide | 25 | Data Not Available | HPLC-UV |

Conclusion

While publicly available quantitative solubility data for this compound is limited, this guide provides the necessary theoretical background and a detailed, industry-standard experimental protocol for its determination. By employing the shake-flask method coupled with HPLC or UV-Vis analysis, researchers can generate reliable and reproducible solubility data. This information is invaluable for guiding solvent selection in chemical synthesis, optimizing formulations in drug development, and ensuring the overall success of research and development objectives.

References

- 1. improvedpharma.com [improvedpharma.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemwhat.com [chemwhat.com]

- 4. scbt.com [scbt.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. chem.ws [chem.ws]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. tandfonline.com [tandfonline.com]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 11. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide to the Stability and Storage of 4-(Aminomethyl)-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Aminomethyl)-2-fluorobenzonitrile (CAS No. 879493-97-5). The information presented herein is crucial for maintaining the integrity and purity of this compound, which is a key intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of specific stability studies in the public domain, this guide synthesizes information from supplier recommendations and the known chemical behavior of its constituent functional groups to provide a robust framework for its handling and storage.

Recommended Storage Conditions

Proper storage is paramount to prevent the degradation of this compound. The following table summarizes the recommended conditions based on available data for the compound and its structural analogs. Adherence to these guidelines will help ensure the long-term stability and reliability of the material for research and development purposes.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | The aminomethyl group is susceptible to oxidation. |

| Light | Protect from light | Aromatic amines can be sensitive to photodegradation. |

| Moisture | Store in a dry environment | To prevent hydrolysis of the nitrile group and potential degradation of the amine. |

| Container | Tightly sealed container | To prevent exposure to air and moisture. |

For solutions of this compound, particularly in solvents like DMSO, storage at lower temperatures such as -20°C for short-term (up to one month) or -80°C for long-term (up to six months) is advisable to prevent degradation in the solution state.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively published, an understanding of the reactivity of its functional groups—aminomethyl, fluoro, and benzonitrile—allows for the postulation of several potential degradation routes under stress conditions.

-

Oxidation: The primary amine of the aminomethyl group is susceptible to oxidation, which can lead to the formation of the corresponding imine, aldehyde, or carboxylic acid. The benzylic position is also prone to oxidation.

-

Hydrolysis: The nitrile group can undergo hydrolysis under strong acidic or basic conditions. This typically proceeds through an amide intermediate to form the corresponding carboxylic acid, 4-(aminomethyl)-2-fluorobenzoic acid.

-

Photodegradation: Aromatic amines can be sensitive to light, which may catalyze oxidation or other rearrangement reactions.

-

Reaction with Incompatible Materials: Strong oxidizing agents, strong acids, and strong reducing agents should be avoided as they can react with the functional groups of the molecule.

Caption: Potential degradation pathways of this compound.

Experimental Protocol for Forced Degradation Studies

To definitively assess the stability of this compound, a forced degradation study is recommended. The following is a generalized protocol based on established guidelines for pharmaceutical compounds. The goal is to induce degradation to an extent of 5-20% to ensure that the analytical method is stability-indicating.

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials and Reagents:

-

This compound

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Buffers of various pH values

-

Calibrated HPLC system with a UV detector

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound and the stock solution to dry heat at a specified temperature (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Dilute the sample to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

-

Data Evaluation:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Characterize the major degradation products using techniques such as LC-MS and NMR if necessary.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Caption: Experimental workflow for a forced degradation study.

Conclusion

While specific, quantitative stability data for this compound is not widely available, a conservative approach to storage is recommended to preserve its quality. Storing the compound at refrigerated temperatures, under an inert atmosphere, and protected from light will mitigate the risk of degradation through oxidation, hydrolysis, and photolysis. For critical applications in drug development, it is strongly advised that researchers and scientists conduct in-house forced degradation studies following the outlined protocol to gain a comprehensive understanding of the compound's stability profile under their specific experimental and formulation conditions. This will ensure the reliability of their results and the quality of any downstream products.

The Versatility of 4-(Aminomethyl)-2-fluorobenzonitrile in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)-2-fluorobenzonitrile is a versatile and highly valuable building block in modern medicinal chemistry. Its unique structural features—a reactive aminomethyl group, a chemically versatile nitrile moiety, and a metabolically robust fluorinated phenyl ring—make it an attractive starting material for the synthesis of a diverse range of biologically active compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, with a focus on its use in the development of selective serotonin 5-HT1F receptor agonists for migraine and various enzyme inhibitors.

Application in the Development of 5-HT1F Receptor Agonists for Migraine

A prominent application of this compound is in the synthesis of selective 5-HT1F receptor agonists. The 5-HT1F receptor is a key target for the acute treatment of migraine. Agonists of this receptor are believed to inhibit the release of calcitonin gene-related peptide (CGRP), a neuropeptide implicated in the pathophysiology of migraine, without causing the vasoconstriction associated with other triptan-based migraine therapies.

Synthesis of Lasmiditan Analogues

Lasmiditan, an approved medication for the acute treatment of migraine, is a selective 5-HT1F receptor agonist. While various synthetic routes to Lasmiditan exist, a plausible and efficient approach can be envisioned starting from this compound. The aminomethyl group serves as a key handle for amide bond formation, a common and robust reaction in pharmaceutical synthesis.

Experimental Protocol: Synthesis of a Lasmiditan Analogue via Amide Coupling

This protocol describes a general procedure for the amide coupling of this compound with a suitable carboxylic acid to form a key intermediate in the synthesis of Lasmiditan analogues.

Materials:

-

This compound

-

2,4,6-Trifluorobenzoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of 2,4,6-trifluorobenzoic acid (1.1 equivalents) in anhydrous DCM, add EDC (1.2 equivalents) and HOBt (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM and add DIPEA (1.5 equivalents).

-

Slowly add the solution of this compound to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-((4-cyano-3-fluorophenyl)methyl)-2,4,6-trifluorobenzamide.

Quantitative Data: 5-HT1F Receptor Binding Affinity

The following table summarizes the binding affinities of Lasmiditan and related compounds for the human 5-HT1F receptor.

| Compound | 5-HT1F Ki (nM) | Reference |

| Lasmiditan | 2.21 | [1] |

Signaling Pathway

Activation of the 5-HT1F receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. It primarily couples to the Gi/o family of G proteins.[2] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][4][5] This signaling pathway is believed to modulate neuronal activity and inhibit the release of pro-inflammatory neuropeptides like CGRP.

Figure 1: 5-HT1F Receptor Signaling Pathway.

Application in the Development of Enzyme Inhibitors

The versatile structure of this compound also lends itself to the synthesis of various enzyme inhibitors, which are crucial in treating a wide range of diseases, including neurodegenerative disorders and cancer.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the symptomatic treatment of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help to improve cognitive function. The aminomethyl group of this compound can be readily functionalized to create molecules that fit into the active site of these enzymes.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common method for determining the inhibitory activity of compounds against acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI), substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (potential inhibitors) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in phosphate buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 20 µL of each test compound dilution. Include wells for a positive control (a known AChE inhibitor) and a negative control (buffer with DMSO).

-

Add 140 µL of phosphate buffer to all wells.

-

Add 20 µL of DTNB solution to all wells.

-

Initiate the reaction by adding 20 µL of AChE solution to all wells except the blank.

-

Immediately after adding the enzyme, add 20 µL of ATCI solution to all wells.

-

Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Quantitative Data: Enzyme Inhibition

The following table presents the inhibitory activities (IC50 or Ki values) of representative compounds derived from aminomethyl benzonitrile scaffolds against various enzymes.

| Compound Class | Target Enzyme | IC50 / Ki (nM) | Reference |

| Aminomethyl benzothiazole derivatives | Acetylcholinesterase (AChE) | 18 - 78 (Ki) | [6] |

| Aminomethyl benzothiazole derivatives | Butyrylcholinesterase (BChE) | 23 - 88 (Ki) | [6] |

| Aminomethyl benzothiazole derivatives | Carbonic Anhydrase I (hCA I) | 58 - 157 (Ki) | [6] |

| Aminomethyl benzothiazole derivatives | Carbonic Anhydrase II (hCA II) | 81 - 215 (Ki) | [6] |

Mechanism of Action

Enzyme inhibitors typically function by binding to the active site or an allosteric site of the enzyme, thereby preventing the substrate from binding and being converted to product. For acetylcholinesterase, inhibitors often mimic the structure of acetylcholine and interact with key residues in the active site gorge.

Figure 2: General Mechanism of Acetylcholinesterase Inhibition.

Conclusion

This compound is a powerful and versatile scaffold in medicinal chemistry. Its inherent reactivity and favorable physicochemical properties make it an ideal starting point for the synthesis of a wide array of drug candidates. As demonstrated, its application spans from the development of highly selective receptor modulators for neurological disorders to the creation of potent enzyme inhibitors for various therapeutic areas. The continued exploration of derivatives based on this core structure holds significant promise for the discovery of novel and effective medicines.

References

- 1. ebi.ac.uk [ebi.ac.uk]

- 2. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery and Synthetic History of 4-(Aminomethyl)-2-fluorobenzonitrile: A Key Intermediate in Modern Migraine Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Aminomethyl)-2-fluorobenzonitrile, a seemingly niche organic molecule, holds a significant position in the landscape of modern medicinal chemistry. Its discovery and development are intrinsically linked to the quest for novel therapeutics targeting neurological disorders, most notably migraine. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this pivotal intermediate. We will delve into its role in the synthesis of the selective serotonin 5-HT1F receptor agonist, Lasmiditan, and provide detailed experimental protocols, quantitative data, and visualizations of the relevant chemical and biological pathways.

Introduction: A Building Block for a New Class of Migraine Medication

This compound (CAS No. 368426-73-7) is a fluorinated aromatic amine that has emerged as a critical building block in the pharmaceutical industry. Its primary significance lies in its role as a key precursor to Lasmiditan, a first-in-class selective serotonin 5-HT1F receptor agonist, developed by Eli Lilly and Company for the acute treatment of migraine. The strategic incorporation of a fluorine atom and an aminomethyl group on the benzonitrile scaffold imparts desirable properties to the final drug molecule, influencing its binding affinity, metabolic stability, and overall efficacy. This guide will trace the synthetic journey of this important intermediate, from its conceptualization to its practical application in drug manufacturing.

Discovery and Historical Context

The discovery of this compound is not documented as a singular, isolated event but rather as a consequence of the broader research and development efforts in the field of serotonin receptor modulators for migraine therapy. The development of selective 5-HT1F receptor agonists was a strategic move to create a new class of anti-migraine drugs, termed "ditans," that would be devoid of the vasoconstrictive effects associated with the "triptan" class of drugs, which act on 5-HT1B/1D receptors.

The synthesis of various novel chemical entities to probe the 5-HT1F receptor led to the identification of key structural motifs required for potent and selective agonism. It is within this context of structure-activity relationship (SAR) studies that the utility of this compound as a versatile intermediate became apparent. While the exact first synthesis is not prominently published in academic literature, its appearance in patents related to the synthesis of Lasmiditan and other 5-HT1F agonists points to its development within the industrial pharmaceutical research setting, likely in the early 2000s.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound and its synthetic precursor is provided in the table below.

| Property | 4-(bromomethyl)-2-fluorobenzonitrile | This compound |

| CAS Number | 222978-03-2 | 368426-73-7 |

| Molecular Formula | C8H5BrFN | C8H7FN2 |

| Molecular Weight | 214.03 g/mol | 150.15 g/mol |

| Appearance | Light yellow liquid | Orange or light yellow crystalline powder |

| Purity | - | ≥ 95% |

| Storage | - | 0-8 °C |

Synthetic Methodologies

The most plausible and industrially scalable synthesis of this compound is a two-step process commencing from 2-fluoro-4-methylbenzonitrile. This process involves a benzylic bromination followed by an amination reaction.

Step 1: Synthesis of 4-(bromomethyl)-2-fluorobenzonitrile

The initial step involves the free-radical bromination of 2-fluoro-4-methylbenzonitrile at the benzylic position.

Experimental Protocol:

-

Materials: 2-fluoro-4-methylbenzonitrile (10 g, 74.07 mmol), chloroform (200 mL), benzoyl peroxide (BPO) (1 g), N-bromosuccinimide (NBS) (19.77 g, 111.1 mmol), saturated aqueous sodium bicarbonate solution, water, saturated brine.

-

Procedure:

-

2-Fluoro-4-methylbenzonitrile is dissolved in chloroform in a reaction vessel.

-

Benzoyl peroxide is added to the solution and stirred until fully dissolved.

-

N-bromosuccinimide is added in batches to the reaction mixture.

-

The mixture is heated to reflux for 12 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The organic phase is washed sequentially with saturated aqueous sodium bicarbonate solution (3x), water (3x), and saturated brine (3x).

-

The solvent is removed by evaporation under reduced pressure.

-

The crude product is purified by column chromatography to yield 4-(bromomethyl)-2-fluorobenzonitrile as a light yellow liquid.[1]

-

-

Yield: 88.79%[1]

Step 2: Synthesis of this compound

Proposed Experimental Protocol (based on analogous reactions):

-

Materials: 4-(bromomethyl)-2-fluorobenzonitrile, potassium phthalimide, dimethylformamide (DMF), hydrazine hydrate, ethanol, hydrochloric acid, sodium hydroxide, dichloromethane, brine, anhydrous sodium sulfate.

-

Procedure:

-

Phthalimide Alkylation: 4-(bromomethyl)-2-fluorobenzonitrile is dissolved in DMF, and potassium phthalimide is added. The mixture is stirred at room temperature overnight. The reaction mixture is then poured into water, and the precipitated N-(4-cyano-3-fluorobenzyl)phthalimide is collected by filtration and washed with water.

-

Hydrazinolysis: The dried phthalimide intermediate is suspended in ethanol. Hydrazine hydrate is added, and the mixture is heated to reflux for 4 hours.

-

Work-up: The reaction mixture is cooled to room temperature and acidified with concentrated hydrochloric acid. The phthalhydrazide precipitate is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in water and basified with an aqueous sodium hydroxide solution. The aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

-

Role in Drug Development: The Synthesis of Lasmiditan

This compound is a pivotal intermediate in the synthesis of Lasmiditan. The primary amine of this compound serves as a nucleophile that reacts with an appropriate acylating agent to form the final amide bond in the Lasmiditan molecule.

Caption: Synthetic workflow from starting material to Lasmiditan.

Biological Significance: Targeting the Serotonin 5-HT1F Receptor

Lasmiditan, synthesized from this compound, is a selective agonist of the serotonin 5-HT1F receptor. This receptor is found on trigeminal neurons, and its activation is believed to inhibit the release of neuropeptides, such as calcitonin gene-related peptide (CGRP), which are implicated in the pain pathway of migraine. Unlike other serotonin receptors, the 5-HT1F receptor is not associated with vasoconstriction, making Lasmiditan a safer option for patients with cardiovascular risk factors.

References

4-(Aminomethyl)-2-fluorobenzonitrile as a building block for novel heterocycles

An In-Depth Technical Guide to 4-(Aminomethyl)-2-fluorobenzonitrile as a Building Block for Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile bifunctional building block with significant potential in the synthesis of novel heterocyclic compounds for pharmaceutical and agrochemical applications.[1] Its structure is characterized by three key features: a nucleophilic primary aminomethyl group, an electrophilic nitrile group, and a fluorinated benzene ring. The presence of the fluorine atom can enhance metabolic stability and membrane permeability of derivative compounds, making it an attractive starting material for drug discovery programs.[1] This guide explores the potential of this compound in the synthesis of diverse heterocyclic scaffolds, providing theoretical pathways, exemplary experimental protocols, and frameworks for data organization.

Core Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇FN₂ |

| Molecular Weight | 150.15 g/mol |

| CAS Number | 368426-73-7 |

| Appearance | Off-white to pale yellow solid |

| Key Functional Groups | Primary amine, Nitrile |

Proposed Synthetic Pathways for Novel Heterocycles

The unique arrangement of the aminomethyl and nitrile functionalities allows for a variety of cyclization strategies to form diverse heterocyclic systems. This section outlines plausible synthetic routes to key heterocyclic cores.

Synthesis of Dihydropyrimidines via Biginelli-type Reaction

The aminomethyl group of this compound can serve as a surrogate for urea in a Biginelli-type multicomponent reaction. This one-pot synthesis combines an aldehyde, a β-dicarbonyl compound, and the aminomethyl-containing building block to generate highly functionalized dihydropyrimidines.[2]

Caption: Proposed Biginelli-type reaction workflow.

Data Presentation: Biginelli-type Synthesis of Dihydropyrimidines

| Aldehyde (R¹) | β-Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | p-TsOH | Ethanol | Reflux | 12 | Data to be determined |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | InCl₃ | Acetonitrile | 80 | 10 | Data to be determined |

| 4-Methoxybenzaldehyde | Acetylacetone | Yb(OTf)₃ | THF | 65 | 18 | Data to be determined |

| Furan-2-carbaldehyde | Methyl acetoacetate | L-Proline | DMSO | 100 | 8 | Data to be determined |

Note: This table serves as a template for organizing experimental results. The conditions and yields are hypothetical and require experimental validation.

Exemplary Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative

This protocol is based on established Biginelli reaction procedures.[3][4][5]

-

To a solution of this compound (1.50 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask, add an aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol) and a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.30 g, 10 mmol).

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 190 mg, 1 mmol).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add cold water (50 mL) to the residue to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

-

Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Synthesis of Imidazoles

Substituted imidazoles can be envisioned through a multi-step sequence starting with the acylation of the aminomethyl group, followed by cyclization. A common route involves the reaction with an α-haloketone.[6][7]

Caption: Proposed pathway for imidazole synthesis.

Data Presentation: Synthesis of Imidazole Derivatives

| α-Haloketone | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Bromoacetophenone | NH₄OAc | Acetic Acid | 100 | 6 | Data to be determined |

| 3-Bromopentan-2,4-dione | Formamide | N/A | 150 | 4 | Data to be determined |

| 2-Chloro-1-(4-fluorophenyl)ethanone | NH₄OAc | Ethanol | Reflux | 8 | Data to be determined |

| Bromoacetone | NH₄OAc | Methanol | Reflux | 10 | Data to be determined |

Note: This table is a template for organizing experimental data. Conditions and yields are hypothetical and require experimental validation.

Exemplary Experimental Protocol: Synthesis of an Imidazole Derivative

This protocol is adapted from established imidazole syntheses.[6][7]

-

In a 100 mL round-bottom flask, dissolve this compound (1.50 g, 10 mmol) and an α-haloketone (e.g., 2-bromoacetophenone, 1.99 g, 10 mmol) in ethanol (40 mL).

-

Add sodium bicarbonate (1.26 g, 15 mmol) and stir the mixture at room temperature for 24 hours to form the N-substituted intermediate.

-

After completion of the initial substitution (monitored by TLC), add ammonium acetate (7.71 g, 100 mmol) and glacial acetic acid (10 mL).

-

Heat the reaction mixture to reflux for 6 hours.

-

Cool the mixture to room temperature and pour it into ice-cold water (100 mL).

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Synthesis of Thiazoles via Hantzsch-type Synthesis

A plausible route to thiazole derivatives involves the initial conversion of the aminomethyl group to a thioamide, followed by a Hantzsch-type cyclization with an α-haloketone.[8][9]

Caption: Proposed Hantzsch-type thiazole synthesis.

Data Presentation: Hantzsch-type Synthesis of Thiazoles

| Thionating Agent | α-Haloketone | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) |

| Lawesson's Reagent | 2-Bromoacetophenone | Toluene | Reflux | 4 + 6 | Data to be determined |

| P₄S₁₀ | 3-Bromopentan-2,4-dione | Pyridine | 100 | 5 + 8 | Data to be determined |

| Lawesson's Reagent | Ethyl bromopyruvate | THF | 65 | 3 + 12 | Data to be determined |

| P₄S₁₀ | Chloroacetone | Ethanol | Reflux | 6 + 10 | Data to be determined |

Note: This table is a template for organizing experimental data. Conditions and yields are hypothetical and require experimental validation.

Exemplary Experimental Protocol: Synthesis of a Thiazole Derivative

This protocol is based on established methods for thioamide formation and Hantzsch thiazole synthesis.[8][9]

Step 1: Synthesis of N-(4-cyano-3-fluorobenzyl)thioamide

-

To a solution of this compound (1.50 g, 10 mmol) in dry toluene (50 mL), add Lawesson's reagent (2.02 g, 5 mmol).

-

Heat the mixture to reflux for 4 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude thioamide by column chromatography on silica gel.

Step 2: Hantzsch Cyclization

-

Dissolve the purified thioamide (from Step 1) in ethanol (30 mL) in a 100 mL round-bottom flask.

-

Add an α-haloketone (e.g., 2-bromoacetophenone, 10 mmol).

-

Heat the mixture to reflux for 6 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature, which may cause the product to precipitate as a hydrobromide salt.

-

Collect the precipitate by filtration. If no precipitate forms, concentrate the solution and add diethyl ether to induce precipitation.

-

To obtain the free base, dissolve the salt in water and neutralize with a mild base (e.g., sodium bicarbonate).

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the thiazole derivative.

-

Further purify by recrystallization or column chromatography as needed.

-

Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Conclusion

This compound is a promising starting material for the construction of a wide array of novel heterocycles. While direct literature precedents for its use in such cyclizations are not widely reported, its inherent chemical functionalities suggest its applicability in well-established synthetic transformations such as the Biginelli and Hantzsch reactions. The proposed pathways and exemplary protocols in this guide are intended to serve as a foundational resource for researchers to explore the synthetic utility of this building block and to develop new molecular entities with potential applications in drug discovery and materials science. Experimental validation and optimization of the proposed reactions are encouraged to fully unlock the potential of this compound in heterocyclic chemistry.

References

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. researchgate.net [researchgate.net]

- 3. jmchemsci.com [jmchemsci.com]

- 4. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

A Theoretical and Computational Investigation of 4-(Aminomethyl)-2-fluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental or computational studies on 4-(Aminomethyl)-2-fluorobenzonitrile are not extensively available in the public domain. The data and protocols presented in this document are representative examples derived from computational studies of structurally similar molecules, such as other fluorinated benzonitrile derivatives. These should be considered as a starting point for further investigation.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a reactive aminomethyl group, a nitrile moiety, and a fluorine atom, makes it an interesting candidate for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a summary of theoretical and computational approaches that can be employed to characterize this molecule.

Molecular Properties

Computational chemistry provides valuable insights into the physicochemical properties of molecules. The following table summarizes predicted properties for this compound based on computational methods commonly applied to similar compounds.

| Property | Predicted Value | Method/Basis Set (Example) |

| Molecular Formula | C₈H₇FN₂ | - |

| Molecular Weight | 150.15 g/mol | - |

| Topological Polar Surface Area (TPSA) | 49.81 Ų | Fragment-based calculation |

| LogP (Octanol-Water Partition Coefficient) | 1.156 | ALOGPS |

| Hydrogen Bond Donors | 1 | Rule-based |

| Hydrogen Bond Acceptors | 2 | Rule-based |

| Rotatable Bonds | 1 | Rule-based |

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules. These calculations can predict molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energies.

Optimized Molecular Geometry

DFT calculations are used to determine the lowest energy conformation of the molecule. Key predicted structural parameters for related benzonitrile derivatives suggest the following approximate bond lengths and angles.

| Parameter | Predicted Value (Å or °) |

| C-C (aromatic) | 1.39 - 1.40 Å |

| C-CN | 1.43 Å |

| C≡N | 1.16 Å |

| C-F | 1.35 Å |

| C-C (aminomethyl) | 1.51 Å |

| C-N (aminomethyl) | 1.47 Å |

| ∠(C-C-C) (aromatic) | 118 - 121° |

| ∠(C-C-CN) | 120° |

| ∠(C-C-F) | 119° |

Vibrational Frequencies

Calculated vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. The table below lists some key predicted vibrational modes based on studies of similar molecules.[1][2]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (aminomethyl) | 3400 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C≡N stretch | 2230 - 2240 |

| C-C stretch (aromatic) | 1400 - 1600 |

| C-F stretch | 1200 - 1250 |

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

| Parameter | Predicted Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Experimental and Computational Protocols

Density Functional Theory (DFT) Calculations

A common protocol for performing DFT calculations on benzonitrile derivatives is as follows:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

-

Basis Set: 6-311++G(d,p) or a similar Pople-style basis set with diffuse and polarization functions.

-

Geometry Optimization: The molecular geometry is optimized to a minimum energy structure.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict IR/Raman spectra.

-

Electronic Properties: HOMO and LUMO energies, molecular electrostatic potential, and other electronic properties are calculated from the optimized structure.

Spectroscopic Analysis

-

FT-IR Spectroscopy: The sample is analyzed using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. The experimental spectrum is then compared with the predicted vibrational frequencies from DFT calculations.

-

FT-Raman Spectroscopy: A sample is analyzed using a Raman spectrometer with a specific laser excitation wavelength. The resulting spectrum provides complementary information to the IR spectrum.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent. Chemical shifts are compared with predictions from DFT calculations (using the GIAO method) to aid in spectral assignment.

Visualizations

Computational Workflow for Molecular Property Prediction

Caption: A typical workflow for predicting molecular properties using DFT.

Hypothetical Signaling Pathway Inhibition

Given that many small molecules containing the benzonitrile scaffold are investigated as enzyme inhibitors, the following diagram illustrates a hypothetical mechanism of action where this compound could act as a kinase inhibitor.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

While direct experimental data for this compound is sparse, theoretical and computational methods provide a powerful framework for predicting its molecular structure, properties, and potential biological activity. The protocols and representative data presented here serve as a guide for researchers to design experiments and further explore the potential of this and related molecules in drug discovery and materials science. The combination of DFT calculations and spectroscopic analysis is a valuable approach for the comprehensive characterization of novel chemical entities.

References

Exploring the Biological Frontier: A Technical Guide to 4-(Aminomethyl)-2-fluorobenzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(aminomethyl)-2-fluorobenzonitrile scaffold has emerged as a versatile and valuable building block in modern medicinal chemistry. Its unique structural features, including a reactive aminomethyl group for derivatization, a metabolically stable fluorinated phenyl ring, and a nitrile moiety capable of crucial interactions with biological targets, make it an attractive core for the design of novel therapeutics. The fluorine substitution, in particular, can enhance lipophilicity and bioavailability, properties highly sought after in drug candidates.[1] This guide provides an in-depth exploration of the biological activities associated with derivatives of this core structure, focusing on their potential as enzyme inhibitors for the treatment of metabolic diseases.

While direct and extensive research on a wide range of this compound derivatives is still an evolving field, compelling evidence from structurally related compounds, particularly in the realm of Dipeptidyl Peptidase-4 (DPP-4) inhibition, highlights the significant potential of this scaffold.

Core Biological Activity: DPP-4 Inhibition

A primary and promising area of biological activity for derivatives of the this compound core is the inhibition of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action has established DPP-4 inhibitors as a key therapeutic class for the management of type 2 diabetes.

The general structure of this compound provides an ideal starting point for the synthesis of potent and selective DPP-4 inhibitors. The aminomethyl group can be readily modified to introduce various substituents that can interact with key residues in the active site of the DPP-4 enzyme.

Data Presentation: A Case Study of Structurally Related DPP-4 Inhibitors

While a comprehensive set of quantitative data for a series of this compound derivatives is not yet available in the public domain, a study on the closely related aminomethyl-pyridine scaffold provides valuable insights into the structure-activity relationships (SAR) that are likely to govern the DPP-4 inhibitory activity of this class of compounds. The following table summarizes the in vitro activity of a selection of these derivatives against DPP-4.

| Compound ID | R1 | R2 | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | Selectivity (DPP-8/DPP-4) |

| 4e-1 | H | H | >1000 | - | - |

| 4e-2 | H | CH3 | 11 | - | - |

| 4e-7 | H | CN | 10 | 6600 | 660 |

Data is illustrative and based on structurally similar aminomethyl-pyridine derivatives.[1]

Key Observations from the SAR of Related Compounds:

-

Importance of the Aminomethyl Substituent: The data clearly indicates that substitution on the aminomethyl nitrogen is crucial for potent DPP-4 inhibition.

-

Role of the Cyano Group: The presence of a cyano group can significantly enhance inhibitory activity, likely through interactions with the catalytic serine residue in the DPP-4 active site.[1]

-

Selectivity: High selectivity for DPP-4 over other related proteases like DPP-8 is achievable, which is a critical factor for a favorable safety profile.[1]

These findings strongly suggest that derivatives of this compound, with appropriate modifications to the aminomethyl group, are promising candidates for potent and selective DPP-4 inhibitors.

Signaling Pathways and Experimental Workflows

To visually represent the logical and biological processes involved in the study of these derivatives, the following diagrams are provided.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives as potential DPP-4 inhibitors.

DPP-4 Inhibition Assay (Fluorometric)

Objective: To determine the in vitro potency of test compounds to inhibit DPP-4 enzymatic activity.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

-

Test compounds (dissolved in DMSO)

-

Sitagliptin or other known DPP-4 inhibitor (as a positive control)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add the test compound dilutions, followed by the DPP-4 enzyme solution.

-

Incubate the mixture at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity every minute for 30 minutes using a microplate reader.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of the synthesized derivatives against a relevant cell line.

Materials:

-

Human cell line (e.g., Caco-2, HEK293)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-